REACTION_CXSMILES
|
[CH3:1][Mg]Br.[CH3:4][C:5]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([CH3:10])[CH2:6][C:7](=O)[CH3:8].S(=O)(=O)(O)O>O1CCCC1>[CH2:7]1[C:12]2[C:11](=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:5][CH2:6]1.[CH3:4][C:5]1([CH3:10])[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:7]([CH3:1])([CH3:8])[CH2:6]1
|
Name
|
|
Quantity
|
22.2 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with water at 0° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×10 mL)
|
Type
|
WASH
|
Details
|
washed with brine (1×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a light yellow oil
|
Type
|
STIRRING
|
Details
|
the resulting brown mixture was stirred at 0° C. for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with pentane (3×15 mL)
|
Type
|
WASH
|
Details
|
washed with brine (1×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After the extract was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure, high-vacuum distillation of the residue
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(C2=CC=CC=C12)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][Mg]Br.[CH3:4][C:5]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([CH3:10])[CH2:6][C:7](=O)[CH3:8].S(=O)(=O)(O)O>O1CCCC1>[CH2:7]1[C:12]2[C:11](=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:5][CH2:6]1.[CH3:4][C:5]1([CH3:10])[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:7]([CH3:1])([CH3:8])[CH2:6]1
|
Name
|
|
Quantity
|
22.2 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with water at 0° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×10 mL)
|
Type
|
WASH
|
Details
|
washed with brine (1×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a light yellow oil
|
Type
|
STIRRING
|
Details
|
the resulting brown mixture was stirred at 0° C. for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with pentane (3×15 mL)
|
Type
|
WASH
|
Details
|
washed with brine (1×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After the extract was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure, high-vacuum distillation of the residue
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(C2=CC=CC=C12)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |